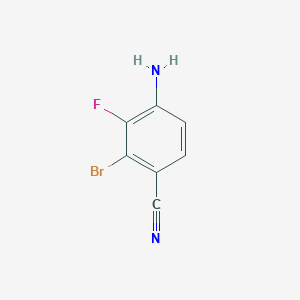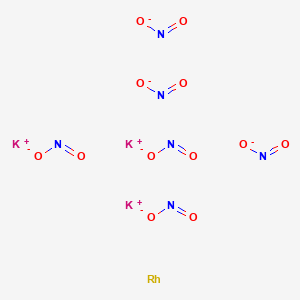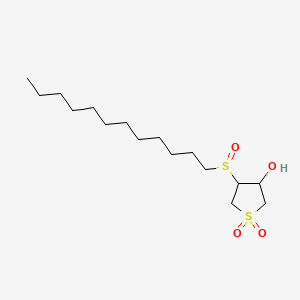
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a dodecylsulfinyl substituent, and a tetrahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the thiophenol core: This can be achieved through the reaction of a suitable thiol with a halogenated aromatic compound under basic conditions.
Introduction of the dodecylsulfinyl group: This step involves the oxidation of a dodecyl sulfide to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization to form the tetrahydro structure: This can be done through intramolecular cyclization reactions, often facilitated by the use of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted thiophenol derivatives.
Applications De Recherche Scientifique
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar tetrahydro structure but lacking the dodecylsulfinyl and thiophenol groups.
Dodecylsulfinylbenzene: Contains the dodecylsulfinyl group but lacks the tetrahydro and thiophenol structures.
Uniqueness
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the combination of its tetrahydro structure, dodecylsulfinyl substituent, and thiophenol group
Propriétés
Numéro CAS |
79355-79-6 |
|---|---|
Formule moléculaire |
C16H32O4S2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
4-dodecylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-21(18)16-14-22(19,20)13-15(16)17/h15-17H,2-14H2,1H3 |
Clé InChI |
SYBGQUOWIDTOOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)

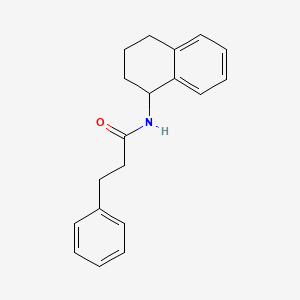
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
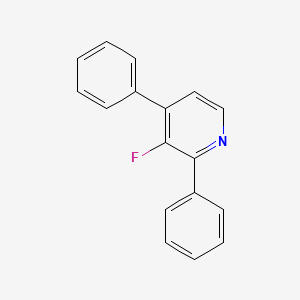
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
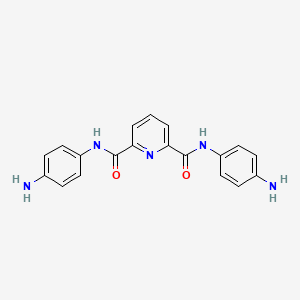
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

